(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488782
InChI: InChI=1S/C13H17NO2/c1-2-14(11-8-9-11)12(13(15)16)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)/t12-/m1/s1
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid

CAS No.:

Cat. No.: VC17488782

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (2R)-2-[cyclopropyl(ethyl)amino]-2-phenylacetic acid
Standard InChI InChI=1S/C13H17NO2/c1-2-14(11-8-9-11)12(13(15)16)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)/t12-/m1/s1
Standard InChI Key AXFCHHYYQFKZQR-GFCCVEGCSA-N
Isomeric SMILES CCN(C1CC1)[C@H](C2=CC=CC=C2)C(=O)O
Canonical SMILES CCN(C1CC1)C(C2=CC=CC=C2)C(=O)O

Introduction

(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is a chiral organic compound classified as an alpha-amino acid derivative. This molecule features a cyclopropyl group, an ethylamino substituent, and a phenylacetic acid backbone. The compound's stereochemistry, specifically its (R)-configuration, plays a critical role in its biological activity and potential applications in medicinal chemistry.

Structural Characteristics

The molecular structure of (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is defined by its functional groups and stereochemistry:

  • Molecular Formula: C13H17NO2

  • Key Functional Groups:

    • Cyclopropyl group

    • Ethylamino group

    • Phenylacetic acid moiety

  • Stereochemistry: The (R)-configuration indicates the spatial orientation of the amino group on the alpha carbon relative to other substituents.

Synthesis

The synthesis of (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid involves several methods, typically focusing on maintaining the integrity of the chiral center. Key synthetic strategies include:

  • Hydrogenation of Mandelic Acid Derivatives:

    • Starting with mandelic acid derivatives, palladium catalysts under hydrogen pressure are used to introduce the cyclopropyl and ethylamino groups while preserving chirality.

    • Reaction conditions such as temperature and pressure are optimized to maximize yield and purity.

  • Asymmetric Synthesis:

    • Asymmetric catalytic reactions using chiral ligands or enzymes ensure the production of the desired (R)-enantiomer.

Table 2: Synthesis Parameters

ParameterOptimal Conditions
CatalystPalladium-based catalysts
Temperature~50–80°C
PressureModerate hydrogen pressure
Yield>85%

Biological Relevance

As an amino acid derivative, (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid interacts with biological systems through its functional groups:

  • Carboxylic Acid Group: Facilitates ionic interactions with enzymes or receptors.

  • Amino Group: Engages in hydrogen bonding and acts as a nucleophile in biochemical pathways.

  • Chirality: The (R)-configuration significantly influences binding affinity and selectivity for biological targets.

Potential Applications:

  • Pharmacology:

    • Acts as a lead compound for drug development targeting specific enzymes or receptors.

    • Modifications to its structure may enhance potency or selectivity for therapeutic targets.

  • Medicinal Chemistry:

    • Serves as a precursor for synthesizing more complex bioactive molecules.

Reactivity and Mechanisms

The reactivity of (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is influenced by its functional groups:

  • Nucleophilic Substitution: The amino group can participate in substitution reactions.

  • Esterification/Amidation: The carboxylic acid group reacts with alcohols or amines to form esters or amides.

  • Chiral Stability: The stereochemical integrity is maintained under mild reaction conditions.

Research Insights

Studies have shown that structural modifications to (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid can alter its biological activity:

  • Substituting the phenyl ring with electron-donating or withdrawing groups affects receptor binding.

  • Altering the cyclopropyl group impacts steric interactions with enzymes.

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